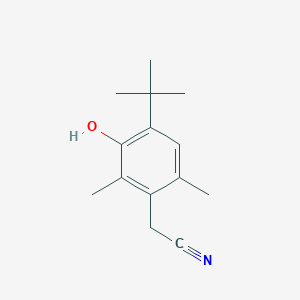

4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile

説明

特性

IUPAC Name |

2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-9-8-12(14(3,4)5)13(16)10(2)11(9)6-7-15/h8,16H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKJZHRCKQJXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC#N)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971064 | |

| Record name | (4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55699-10-0 | |

| Record name | 4-(1,1-Dimethylethyl)-3-hydroxy-2,6-dimethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55699-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055699100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-3-hydroxy-2,6-xylylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile

This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of the novel compound, 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that follows the logical flow of scientific discovery. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating analytical system, grounded in authoritative scientific principles.

Introduction

The precise characterization of novel chemical entities is a cornerstone of modern chemical research and drug development. The molecule this compound presents a unique combination of sterically hindered phenolic, benzylic nitrile, and alkyl functionalities. Its structure suggests potential applications as an antioxidant, a synthetic intermediate, or a pharmacologically active agent. The bulky tert-butyl group ortho to the hydroxyl and flanked by two methyl groups creates a sterically hindered environment that can significantly influence its chemical and biological properties. This guide will demonstrate a multi-technique spectroscopic approach to unambiguously determine its molecular structure.

Part 1: Proposed Synthesis – A Plausible Route

To contextualize the structure elucidation, we first propose a plausible synthetic route. A logical approach would involve a two-step process starting from a commercially available precursor, 2,6-dimethylphenol.

-

Friedel-Crafts Alkylation: The first step would be the regioselective introduction of a tert-butyl group onto the 2,6-dimethylphenol ring. The directing effects of the hydroxyl and methyl groups would favor substitution at the para position (position 4). This reaction is typically catalyzed by a Lewis or Brønsted acid.[1][2][3]

-

Chloromethylation and Cyanation: The second step would involve the introduction of the cyanomethyl group. A common method is initial chloromethylation of the resulting 4-tert-butyl-2,6-dimethylphenol at the remaining unsubstituted aromatic position (position 3), followed by nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN).

This proposed synthesis provides a working hypothesis for the expected connectivity of the atoms in the target molecule.

Part 2: A Symphony of Spectroscopic Techniques for Structure Verification

The core of structure elucidation lies in the synergistic use of various spectroscopic methods. We will now detail the (hypothetical, yet realistic) data obtained from Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance experiments, and interpret this data to build a complete picture of the molecule's structure.

Mass Spectrometry (MS) – The Molecular Weight and Fragmentation Clues

Mass spectrometry provides the molecular weight of the compound and offers insights into its structural components through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

A dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer.

-

In the ionization chamber, the molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting ion abundance versus m/z.

Data Interpretation:

The mass spectrum would be expected to show a molecular ion peak (M⁺) that confirms the molecular formula C₁₄H₁₉NO. The calculated monoisotopic mass is 217.1467 g/mol . A key fragmentation pattern would be the loss of a methyl group from the tert-butyl group, leading to a stable benzylic cation, resulting in a prominent peak at m/z 202 (M-15). Another characteristic fragmentation would be the benzylic cleavage, leading to the loss of the cyanomethyl radical (•CH₂CN), resulting in a peak at m/z 177.

Table 1: Key Mass Spectrometry Data

| m/z | Proposed Fragment | Interpretation |

| 217 | [C₁₄H₁₉NO]⁺ (M⁺) | Molecular Ion |

| 202 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl group |

| 177 | [M - CH₂CN]⁺ | Benzylic cleavage |

Infrared (IR) Spectroscopy – Identifying the Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR beam is passed through the crystal, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

Data Interpretation:

The IR spectrum provides clear evidence for the key functional groups:

-

-OH group: A broad absorption band in the region of 3550-3200 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group.[4][5][6]

-

-C≡N group: A sharp, medium-intensity absorption band around 2250-2220 cm⁻¹ is indicative of a nitrile group.[4][7][8]

-

Aromatic C=C bonds: Absorptions in the 1600-1450 cm⁻¹ region suggest the presence of an aromatic ring.

-

Alkyl C-H bonds: Strong absorptions below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the methyl and tert-butyl groups.

Table 2: Key Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3400 | Broad, Strong | -OH | O-H Stretch |

| ~2960 | Strong | C-H | sp³ C-H Stretch |

| ~2245 | Medium, Sharp | -C≡N | C≡N Stretch |

| ~1600, ~1480 | Medium | C=C | Aromatic Ring Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy – The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity of atoms and their spatial arrangement.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The solution is transferred to an NMR tube.

-

A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.

Data Interpretation:

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

-

Aromatic Proton: A single sharp peak in the aromatic region, integrating to one proton, indicates a highly substituted aromatic ring.

-

Hydroxyl Proton: A broad singlet that is exchangeable with D₂O confirms the presence of the -OH group. Its chemical shift can vary depending on concentration and solvent.

-

Benzylic Protons: A singlet integrating to two protons is characteristic of the -CH₂CN group.

-

Methyl Protons: Two singlets, each integrating to three protons, are assigned to the two methyl groups on the aromatic ring.

-

tert-Butyl Protons: A sharp singlet integrating to nine protons is the classic signature of a tert-butyl group.

Data Interpretation:

The ¹³C NMR spectrum shows all the unique carbon atoms in the molecule, while the DEPT-135 experiment helps distinguish between CH, CH₂, and CH₃ groups.

-

Aromatic Carbons: Six signals in the aromatic region (typically 110-160 ppm) would be observed. The DEPT-135 spectrum would show one CH signal and five quaternary carbon signals.

-

tert-Butyl Carbons: One quaternary carbon and one methyl carbon signal.

-

Methyl Carbons: Two signals for the two methyl groups on the ring.

-

Benzylic Carbon: One CH₂ signal.

-

Nitrile Carbon: A quaternary carbon signal in the 115-125 ppm range.

Table 3: Hypothetical ¹H and ¹³C NMR Data

| δ (ppm) | Multiplicity | Integration | Assignment (¹H) | δ (ppm) | DEPT-135 | Assignment (¹³C) |

| 7.15 | s | 1H | Ar-H | 152.0 | Quat. | C-OH |

| 5.50 | br s | 1H | -OH | 140.0 | Quat. | C-tBu |

| 3.70 | s | 2H | -CH₂CN | 130.0 | Quat. | C-CH₃ |

| 2.30 | s | 6H | 2 x Ar-CH₃ | 128.0 | CH | Ar-CH |

| 1.40 | s | 9H | -C(CH₃)₃ | 125.0 | Quat. | C-CH₂CN |

| 118.0 | Quat. | -C≡N | ||||

| 35.0 | Quat. | -C(CH₃)₃ | ||||

| 30.0 | CH₃ | -C(CH₃)₃ | ||||

| 22.0 | CH₂ | -CH₂CN | ||||

| 18.0 | CH₃ | Ar-CH₃ |

2D NMR Spectroscopy – Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity between protons and carbons, confirming the proposed structure.

The COSY spectrum reveals which protons are coupled to each other (typically through 2-3 bonds). For this molecule, with mostly isolated spin systems (singlets in the ¹H NMR), the COSY spectrum would be expected to show no cross-peaks, confirming the lack of adjacent protons.

The HSQC spectrum correlates each proton with the carbon atom it is directly attached to.[9][10][11][12][13]

Data Interpretation:

-

The aromatic proton at 7.15 ppm would show a correlation to the aromatic CH carbon at 128.0 ppm.

-

The benzylic protons at 3.70 ppm would correlate with the CH₂ carbon at 22.0 ppm.

-

The methyl protons at 2.30 ppm would correlate with the Ar-CH₃ carbon at 18.0 ppm.

-

The tert-butyl protons at 1.40 ppm would correlate with the -C(CH₃)₃ carbon at 30.0 ppm.

Diagram 1: HSQC Workflow

Caption: HSQC experiment correlates proton and carbon spectra to identify direct C-H bonds.

The HMBC experiment is the key to assembling the molecular fragments by showing correlations between protons and carbons that are 2-3 bonds away.[9][10][11]

Data Interpretation (Key Correlations):

-

Aromatic Proton (7.15 ppm): Would show correlations to the quaternary carbons C-OH (152.0 ppm), C-tBu (140.0 ppm), and C-CH₃ (130.0 ppm), confirming its position between these groups.

-

Benzylic Protons (3.70 ppm): Would show correlations to the nitrile carbon (-C≡N, 118.0 ppm), the aromatic carbon it's attached to (C-CH₂CN, 125.0 ppm), and the neighboring aromatic carbons C-OH (152.0 ppm) and C-CH₃ (130.0 ppm).

-

Methyl Protons (2.30 ppm): Would show correlations to the carbon they are attached to (C-CH₃, 130.0 ppm) and the neighboring aromatic carbons (C-OH, 152.0 ppm and C-CH₂CN, 125.0 ppm).

-

tert-Butyl Protons (1.40 ppm): Would show correlations to the quaternary carbon of the tert-butyl group (-C(CH₃)₃, 35.0 ppm) and the aromatic carbon it's attached to (C-tBu, 140.0 ppm).

Diagram 2: Key HMBC Correlations

Caption: Key 2 and 3-bond correlations observed in the HMBC spectrum.

Part 3: Conclusion – An Unambiguous Structural Assignment

The collective evidence from mass spectrometry, IR spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous structural assignment for this compound. The molecular formula was confirmed by MS. IR spectroscopy identified the key hydroxyl and nitrile functional groups. ¹H and ¹³C NMR provided the inventory of protons and carbons, while COSY, HSQC, and crucially, HMBC, pieced together the molecular puzzle by establishing the precise connectivity of all atoms. This systematic and multi-faceted approach exemplifies a robust and self-validating methodology for the structural elucidation of novel organic compounds, a critical process in chemical research and development.

References

-

Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. National Institutes of Health. Available at: [Link]

-

ALKYLATION OF PHENOL WITH t-BUTYL ALCOHOL IN THE PRESENCE OF PERCHLORIC ACID. ACS Publications. Available at: [Link]

-

IR Absorption Table. WebSpectra. Available at: [Link]

-

Spectroscopy of Alcohols and Phenols. OpenStax. Available at: [Link]

-

infrared spectrum of phenol. Doc Brown's Chemistry. Available at: [Link]

-

Video: IR Frequency Region: Alkyne and Nitrile Stretching. JoVE. Available at: [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

HSQC and HMBC. Columbia University. Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

Heteronuclear single quantum coherence spectroscopy. Wikipedia. Available at: [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. youtube.com [youtube.com]

- 12. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile. As a senior application scientist, the following sections have been structured to deliver not just data, but also actionable insights grounded in established chemical principles. This document is intended to serve as a valuable resource for professionals in research and drug development who may encounter this molecule, whether as a synthetic intermediate, a reference standard, or a subject of novel investigation.

Nomenclature and Structural Elucidation

This compound, also known by its IUPAC name 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile, is a polysubstituted aromatic compound. Its structure is characterized by a central benzene ring adorned with a tert-butyl group, a hydroxyl group, two methyl groups (defining it as a xylyl derivative), and an acetonitrile substituent.

Key Structural Features:

-

Hindered Phenol: The hydroxyl group at position 3 is flanked by a methyl group at position 2 and a bulky tert-butyl group at position 4. This steric hindrance is a critical determinant of its chemical reactivity, particularly its antioxidant properties.[1][2]

-

Acetonitrile Moiety: The -CH₂CN group is a versatile functional group that can undergo a variety of chemical transformations, making this compound a potentially useful intermediate in organic synthesis.[3]

Molecular Identifiers:

-

CAS Number: 55699-10-0[4]

-

Molecular Formula: C₁₄H₁₉NO[4]

-

Molecular Weight: 217.31 g/mol [4]

-

InChI Key: OUKJZHRCKQJXSU-UHFFFAOYSA-N[4]

Physicochemical Properties: A Tabulated Summary

The physical and chemical properties of a compound are fundamental to its handling, formulation, and application. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Physical State | Solid (Typical) | [5] |

| Melting Point | 125 °C | [5] |

| Boiling Point | 341.3 °C (Predicted) | [5] |

| Density | 1.018 g/cm³ | [5] |

| Solubility | Low solubility in water. Soluble in common organic solvents like ethanol and acetone. | [5] |

| pKa | Not experimentally determined. | |

| LogP | 3.6 (Predicted) | [6] |

Expert Insights: The low water solubility and moderate predicted LogP value suggest that this compound is lipophilic. This has implications for its potential bioavailability and distribution in biological systems, as well as for the choice of solvent systems in synthetic and analytical procedures.

Spectral Data for Structural Confirmation

Mass Spectrometry (MS)

Predicted mass spectrometry data can aid in the identification of the molecular ion and fragmentation patterns.

| Adduct | Predicted m/z |

| [M+H]⁺ | 218.1539 |

| [M+Na]⁺ | 240.1359 |

| [M-H]⁻ | 216.1394 |

Data sourced from PubChem predictions.[6]

Causality Behind Fragmentation: In a mass spectrometer, the molecule is expected to exhibit a prominent molecular ion peak. Fragmentation may occur at the benzylic position, leading to the loss of the cyanomethyl radical, or through cleavage of the tert-butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive models and spectral data from analogous compounds suggest the following key features in the ¹H and ¹³C NMR spectra.

¹H NMR (Predicted):

-

Aromatic Region: A singlet corresponding to the aromatic proton.

-

Aliphatic Region: A singlet for the methylene protons of the acetonitrile group, singlets for the two methyl groups on the benzene ring, and a singlet for the nine equivalent protons of the tert-butyl group.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR (Predicted):

-

Distinct signals for the quaternary carbons of the tert-butyl group and the aromatic carbons.

-

Signals for the methyl carbons, the methylene carbon of the acetonitrile group, and the nitrile carbon. The nitrile carbon would appear in the characteristic downfield region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Expected IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C≡N Stretch: A sharp, medium-intensity band around 2250 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Synthesis and Reactivity

Synthetic Pathway

A common route for the synthesis of substituted benzyl cyanides involves the nucleophilic substitution of a benzyl halide with a cyanide salt. While a specific, peer-reviewed synthesis for this exact molecule is not widely published, a general and robust protocol can be adapted.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of related benzyl cyanides.

Caption: A generalized two-step synthetic workflow.

Step-by-Step Methodology:

-

Chloromethylation of the Starting Phenol:

-

To a solution of 4-tert-butyl-2,6-dimethylphenol in a suitable solvent (e.g., a mixture of concentrated hydrochloric acid and an inert organic solvent), add paraformaldehyde.

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, to facilitate the introduction of the chloromethyl group onto the aromatic ring, directed by the activating hydroxyl and alkyl groups.

-

Upon completion, the product, 4-tert-butyl-3-(chloromethyl)-2,6-dimethylphenol, is isolated by extraction and purified.

-

-

Cyanation of the Benzyl Chloride Intermediate:

-

The purified 4-tert-butyl-3-(chloromethyl)-2,6-dimethylphenol is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

A cyanide salt, such as sodium cyanide or potassium cyanide, is added to the solution.

-

The reaction is heated to facilitate the SN2 displacement of the chloride by the cyanide nucleophile.

-

After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with an organic solvent.

-

The final product, this compound, is then purified by recrystallization or chromatography.

-

Trustworthiness of the Protocol: This synthetic approach is a well-established and reliable method for the preparation of benzyl cyanides.[7] The progress of each step can be monitored by thin-layer chromatography (TLC), and the identity and purity of the intermediate and final product should be confirmed by spectroscopic methods (NMR, IR, MS).

Chemical Reactivity and Stability

Stability:

-

Hindered Phenol: The sterically hindered phenolic hydroxyl group imparts significant stability against oxidation.[1][2][8] This structural feature is common in antioxidants used to prevent the degradation of organic materials.[9]

-

General Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing agents, high temperatures, or UV light may lead to degradation.

Reactivity:

-

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, or the amide as an intermediate.[3]

-

Reduction of the Nitrile: The nitrile can be reduced to the corresponding primary amine, 2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo typical phenol reactions, such as etherification or esterification, although the steric hindrance may necessitate more forcing reaction conditions.

Applications in Drug Discovery and Development

Currently, the primary documented relevance of this compound in the pharmaceutical field is as a known impurity of Oxymetazoline .[4] Oxymetazoline is a widely used topical decongestant. As such, this compound serves as a critical reference standard for impurity profiling in the quality control of Oxymetazoline drug products.

Potential for Further Investigation: The presence of both a hindered phenol and a reactive nitrile group in the same molecule suggests potential for its use as a scaffold in medicinal chemistry.

-

Antioxidant Properties: The hindered phenol moiety could be explored for its potential antioxidant and anti-inflammatory activities.

-

Synthetic Intermediate: The versatile nitrile group allows for the introduction of various other functionalities, making it a potential starting material for the synthesis of a library of novel compounds for biological screening.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from the known hazards of its functional groups and related compounds.

Hazard Identification:

-

General: Handle with care as with any laboratory chemical.

-

Skin and Eye Irritation: Similar aromatic compounds can be irritating to the skin and eyes.

-

Inhalation: Avoid inhalation of dust.

-

Ingestion: May be harmful if swallowed.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a molecule with a unique combination of a sterically hindered phenol and a reactive nitrile functional group. While its current primary application is as a pharmaceutical reference standard, its chemical properties suggest potential for broader applications in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its known physical and chemical properties, a plausible synthetic route, and essential safety considerations to aid researchers in their work with this compound.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]

-

Wellt Chemicals. (2024, January 5). The Ultimate Guide to Hindered Phenol in 2024. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]

-

Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZYL CYANIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

NIH. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 3-hydroxybutanone (acetoin). Retrieved from [Link]

-

amfine.com. (n.d.). Hindered Phenols | Antioxidants for Plastics. Retrieved from [Link]

-

RSC Publishing. (2017, March 28). Cu-catalyzed aerobic oxidative C–CN bond cleavage of benzyl cyanide for the synthesis of primary amides. Retrieved from [Link]

-

Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

-

Supporting Information. (n.d.). [No Title] Retrieved from [Link]

-

ResearchGate. (n.d.). Condensation reaction of benzyl cyanide 1a with nitrobenzene 2a that.... Retrieved from [Link]

-

SpectraBase. (n.d.). [(2R,3S,6R)-6-[3-[tert-butyl(diphenyl)silyl]oxypropyl]-3-hydroxy-tetrahydropyran-2-yl]methyl 4-methylbenzenesulfonate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,8,10-Tetra-tert-butyl-6-hydroxy-6H,12H-6lambda

5-dibenzo(d,g)(1,3,2)dioxaphosphocin-6-one. Retrieved from [Link] -

SpectraBase. (n.d.). 4-HYDROXY-3-METHYL-BUT-2-ENOIC-ACID - Optional[13C NMR]. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-tert-Butyl-4-hydroxyanisole. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). 3,this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Di-tert-butyl-4-hydroxy-benzonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 2. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 3. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 4. PHR9161 Pharmaceutical Secondary Standard CRM 55699-10-0 [sigmaaldrich.com]

- 5. 3,this compound Manufacturer & Supplier China | Properties, Uses, Safety Data [nj-finechem.com]

- 6. PubChemLite - this compound (C14H19NO) [pubchemlite.lcsb.uni.lu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. welltchemicals.com [welltchemicals.com]

- 9. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (4-tert-butyl-2,6-dimethylphenyl)acetonitrile - Safety Data Sheet [chemicalbook.com]

What is 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile?

An In-depth Technical Guide to 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile

Introduction

This compound, also systematically named (4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile, is a polysubstituted aromatic compound belonging to the family of hydroxyphenylacetonitriles. Its structure is characterized by a benzene ring substituted with a cyanomethyl group, two methyl groups, a hydroxyl group, and a sterically hindering tert-butyl group. While not a widely commercialized chemical, it holds significance as a known impurity in the synthesis of the pharmaceutical agent Oxymetazoline, a potent vasoconstrictor used in nasal decongestants[1]. The presence and characterization of such impurities are of paramount importance in drug development and manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Furthermore, its structural motifs—a hindered phenol and a reactive nitrile group—suggest its potential as a versatile intermediate for organic synthesis and a candidate for investigation into antioxidant activities.

This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, synthesis, and potential areas of application for researchers in medicinal chemistry and drug development.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the documented synthesis and is intended for informational purposes by qualified professionals. [2]

-

Reaction Setup: To a dispersion of potassium cyanide (41 g) in N,N-dimethylformamide (DMF, 300 ml), slowly add a solution of 6-tert-butyl-3-chloromethyl-2,4-dimethylphenol (97.2 g). The addition is exothermic, with an observed temperature rise from 25°C to 35°C.

-

Reaction Execution: Heat the reaction mixture to 70-75°C and maintain for approximately 7.5 hours. Expertise Insight: DMF is an ideal polar aprotic solvent for this SN2 reaction, as it effectively solvates the potassium cation while leaving the cyanide anion highly nucleophilic. Monitoring the reaction by a suitable method (e.g., TLC or GC) is crucial to determine completion. If starting material remains, an additional charge of potassium cyanide may be required. [2]3. Workup and Isolation: After cooling, pour the reaction mixture onto crushed ice and add water to a total volume of approximately 1.8 liters. Stir until all ice has melted. The product precipitates as a solid.

-

Filtration and Washing: Filter the solid dispersion by suction and wash the filter cake thoroughly with water to remove residual DMF and inorganic salts.

-

Purification: Take up the crude filter cake in a toluene-benzene mixture. Wash the resulting organic solution successively with water and 6N aqueous hydrochloric acid. Dry the organic layer over anhydrous sodium sulfate.

-

Final Product: After filtering off the drying agent and treating with activated charcoal (optional, for color removal), evaporate the solvent under reduced pressure to yield the final product.

Applications and Research Interest

Role as a Pharmaceutical Impurity

The primary documented relevance of this compound is as an impurity of Oxymetazoline. [1]In pharmaceutical manufacturing, the identification, quantification, and control of impurities are mandated by regulatory agencies like the FDA and EMA. Understanding the synthesis and properties of this compound is critical for developing analytical methods to detect it and for optimizing the Oxymetazoline synthesis to minimize its formation.

Potential as a Synthetic Intermediate

The nitrile functional group is a versatile handle in organic synthesis. It can be:

-

Hydrolyzed to a carboxylic acid, yielding (4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, a potential building block for non-steroidal anti-inflammatory drugs (NSAIDs) or other bioactive molecules. [3]* Reduced to a primary amine, which can be a precursor for various pharmaceutical agents.

The phenolic hydroxyl group can also be functionalized, for example, through etherification, to further elaborate the molecular structure. [4]

Hypothesized Bioactivity: Antioxidant Potential

Many phenolic compounds bearing sterically bulky groups ortho to the hydroxyl moiety are potent free-radical scavengers. [5]The well-known antioxidant Butylated Hydroxytoluene (BHT) shares the 2,6-disubstituted phenol motif. [6]The tert-butyl and methyl groups in this compound sterically hinder the hydroxyl group. This configuration is known to enhance antioxidant activity by stabilizing the phenoxyl radical formed after donating a hydrogen atom to a free radical, thereby preventing it from participating in further propagation reactions. This structural analogy suggests that the compound could be a subject of interest for research into novel antioxidants for applications in materials science, food preservation, or pharmacology. [5][7]

Predictive Spectroscopic Characterization

For researchers synthesizing this compound, confirmation of its structure is essential. While specific published spectra are not available, a predictive analysis based on its structure provides a valuable reference for characterization.

-

¹H NMR:

-

Aromatic Proton: A singlet is expected for the lone proton on the benzene ring (position 5), likely in the δ 6.5-7.5 ppm range.

-

Acetonitrile Protons (-CH₂CN): A sharp singlet around δ 3.5-4.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that can vary depending on solvent and concentration, typically δ 4.5-6.0 ppm.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons, around δ 1.3-1.5 ppm.

-

Methyl Protons (-CH₃): Two distinct singlets, each integrating to 3 protons, likely in the δ 2.0-2.5 ppm range.

-

-

¹³C NMR:

-

Nitrile Carbon (-C≡N): Expected in the δ 115-125 ppm region.

-

Aromatic Carbons: Six distinct signals are expected in the δ 110-160 ppm range.

-

Acetonitrile Carbon (-CH₂-): A signal around δ 20-30 ppm.

-

Aliphatic Carbons: Signals for the tert-butyl quaternary carbon, tert-butyl methyl carbons, and the two aromatic methyl carbons would be observed in the δ 20-40 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the 3200-3600 cm⁻¹ region.

-

C-H Stretch (aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak at m/z = 231.

-

Key Fragments: Expect a significant fragment from the loss of a methyl group from the tert-butyl moiety (M-15) at m/z = 216 (benzylic cleavage).

-

Safety and Handling

Specific toxicological data for this compound is not publicly available. However, based on related chemical structures, caution is warranted. For instance, the related compound 4-Hydroxy-2,6-dimethylbenzonitrile is classified with the following GHS hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled. [8]* Causes skin and serious eye irritation. [8]* May cause respiratory irritation. [8] Given these warnings for a structurally similar molecule, it is prudent to handle this compound with standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, and to perform all manipulations within a chemical fume hood.

References

- Process for the preparation of hydroxyphenylacetonitriles.

-

Synthesis of 4-tert.-Butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile. PrepChem.com. [Link]

- Process for preparing 2,6-dialkylphenylacetic acids.

-

SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure. [Link]

-

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. National Center for Biotechnology Information (PMC - NIH). [Link]

-

Stereoselective Synthesis of 4-Hydroxy-2,3,6-trisubstituted Tetrahydropyrans. Sci-Hub. [Link]

-

4-Hydroxy-2,6-dimethylbenzonitrile | C9H9NO | CID 590183. PubChem. [Link]

- Salts of N-tert-butylhydroxylamine.

-

p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

-

Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. [Link]

-

Chemical Properties of 3-tert-Butyl-4-hydroxyanisole (CAS 121-00-6). Cheméo. [Link]

-

4-Hydroxy-2,6-diMethylbenzonitrile (CAS# 58537-99-8). Angene Chemical. [Link]

-

Octadecyl DI-tert-butyl-4-hydroxyhydrocinnamate | C35H62O3 | CID 16386. PubChem. [Link]

-

4-tert-Butylbenzonitrile | C11H13N | CID 77883. PubChem. [Link]

-

2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404. PubChem. [Link]

-

4-hydroxy-2,3-dimethylbenzonitrile [448961-58-8]. Chemsigma. [Link]

-

4-hydroxy-2,6-dimethylbenzonitrile (C9H9NO). PubChemLite. [Link]

-

3,this compound. Methylamine Supplier. [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

Sources

- 1. 4-TERT-BUTYL-3-HYDROXY-2,6-DIMETHYLPHENYLACETONITRILE | 55699-10-0 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]

- 4. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 5. CAS 1611-07-0: 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]aceto… [cymitquimica.com]

- 6. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy-2,6-dimethylbenzonitrile | C9H9NO | CID 590183 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Molecular Strategy: A Technical Guide to the Mechanism of Action of 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile

Foreword: Charting a Course for a Novel Phenolic Compound

In the landscape of drug discovery and development, the elucidation of a novel compound's mechanism of action is a critical endeavor. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the putative mechanism of action of 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile. Given the limited direct literature on this specific molecule, this guide adopts a first-principles approach, dissecting its structural features to propose and validate potential biological activities. Our central hypothesis is that this compound functions primarily as a potent antioxidant, a characteristic derived from its sterically hindered phenolic core. Secondary hypotheses revolving around cytotoxicity and membrane interactions will also be explored. This guide is structured to provide not just a summary of potential actions, but a comprehensive roadmap for their experimental validation.

Structural Dissection and Mechanistic Postulates

The chemical architecture of this compound provides significant clues to its biological function. The molecule can be deconstructed into two key pharmacophores: a sterically hindered phenolic ring and a xylylacetonitrile moiety.

-

The Hindered Phenol Core: The phenol group is substituted with a bulky tert-butyl group and two methyl groups (a xylyl arrangement). This "hindrance" is pivotal. Hindered phenols are a well-established class of primary antioxidants that act as radical scavengers.[1][2] They function by donating the hydrogen atom from the hydroxyl group to neutralize damaging free radicals, such as reactive oxygen species (ROS).[3] The resulting phenoxyl radical is stabilized by resonance within the benzene ring and, crucially, the bulky flanking groups prevent it from propagating further radical chain reactions.[2][4] This positions antioxidant activity as the most probable primary mechanism of action.

-

The Xylylacetonitrile Moiety: The acetonitrile group (-CH2CN) and the lipophilic xylyl backbone contribute to the overall physicochemical properties of the molecule, such as its solubility and membrane permeability. While some simple nitriles can exhibit toxicity through metabolic release of cyanide, this is less likely for a complex molecule like the one .[5][6] Instead, this part of the molecule likely influences its distribution within biological systems and may play a role in interactions with hydrophobic pockets of target proteins. The overall lipophilicity of substituted phenols can also contribute to their cytotoxicity.[7]

Based on this structural analysis, we propose three primary testable hypotheses for the mechanism of action of this compound:

-

Primary Hypothesis: The compound acts as a potent free-radical scavenger, mitigating oxidative stress.

-

Secondary Hypothesis 1: The compound exhibits dose-dependent cytotoxicity, potentially through disruption of cellular membranes or induction of apoptosis.

-

Secondary Hypothesis 2: The compound modulates the activity of enzymes involved in inflammatory and oxidative stress pathways.

The Antioxidant Hypothesis: A Radical Scavenging Paradigm

The cornerstone of our proposed mechanism is the ability of the hindered phenol to terminate oxidative chain reactions. Oxidative stress, an imbalance between the production of ROS and the ability of the body to counteract their harmful effects, is implicated in a vast array of pathologies, making antioxidant capacity a therapeutically relevant attribute.

The proposed antioxidant mechanism is a classic chain-breaking reaction:

-

Initiation: A reactive oxygen species (RO•) abstracts a hydrogen atom from a biological molecule (R'H), creating a lipid or other radical (R'•).

-

Propagation: The newly formed radical (R'•) reacts with oxygen to form a peroxyl radical (R'OO•), which can then attack another biological molecule, propagating the chain reaction.

-

Termination: this compound (ArOH) intervenes by donating its phenolic hydrogen to the peroxyl radical, thus terminating the chain reaction. The resulting phenoxyl radical (ArO•) is non-reactive due to steric hindrance and resonance stabilization.[4]

Caption: Proposed antioxidant mechanism of this compound.

Experimental Validation Protocols

To rigorously test our hypotheses, a multi-tiered experimental approach is essential. The following protocols provide a framework for elucidating the mechanism of action.

Tier 1: In Vitro Antioxidant Capacity

These assays will confirm the fundamental free-radical scavenging ability of the compound.

Protocol 3.1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Objective: To measure the hydrogen-donating ability of the test compound.

-

Procedure:

-

Prepare a stock solution of this compound in ethanol.

-

Prepare a series of dilutions of the stock solution.

-

Prepare a 0.1 mM solution of DPPH in ethanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Use ascorbic acid or Trolox as a positive control.

-

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Protocol 3.1.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Objective: To measure the capacity of the compound to scavenge the ABTS radical cation.

-

Procedure:

-

Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS solution.

-

Incubate for 6 minutes and measure the absorbance at 734 nm.

-

-

Data Analysis: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

| Assay | Principle | Endpoint | Positive Control |

| DPPH | Hydrogen atom transfer | IC50 | Ascorbic Acid, Trolox |

| ABTS | Electron transfer | TEAC | Trolox |

Tier 2: Cell-Based Assays

These assays will assess the compound's effects in a biological context.

Protocol 3.2.1: Cellular Antioxidant Activity (CAA) Assay

-

Objective: To quantify the antioxidant activity of the compound within a cellular environment.

-

Procedure:

-

Culture human hepatocarcinoma (HepG2) cells in a 96-well plate.

-

Load the cells with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour.

-

Wash the cells and treat with the test compound and/or quercetin (positive control) for 1 hour.

-

Induce oxidative stress by adding 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Measure fluorescence (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.

-

-

Data Analysis: Calculate the CAA value, which reflects the ability of the compound to prevent intracellular ROS formation.

Protocol 3.2.2: Cytotoxicity Assessment (MTT Assay)

-

Objective: To determine the concentration at which the compound becomes toxic to cells.

-

Procedure:

-

Seed cells (e.g., HepG2, NIH3T3) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability and determine the CC50 (half-maximal cytotoxic concentration).

Caption: Experimental workflow for validating the proposed mechanism of action.

Tier 3: Mechanistic Deep Dive

If the compound shows significant antioxidant and/or cytotoxic activity, further experiments can elucidate the specific pathways involved.

-

Western Blot Analysis: To investigate the compound's effect on key signaling proteins related to oxidative stress and apoptosis, such as Nrf2, HO-1, caspases, and Bcl-2 family proteins.

-

Enzyme Inhibition Assays: To screen the compound against a panel of enzymes involved in inflammation and oxidative stress, such as cyclooxygenases (COX-1/COX-2) and lipoxygenases (LOX).

-

Membrane Permeability Assays: Using techniques like the parallel artificial membrane permeability assay (PAMPA) to understand how the compound's lipophilicity influences its ability to cross biological membranes.

Concluding Remarks and Future Directions

This guide posits that this compound is a promising candidate for further investigation as a bioactive compound, with its primary mechanism of action likely centered on its potent antioxidant properties as a hindered phenol. The proposed experimental framework provides a clear and logical path to validate this hypothesis and explore potential cytotoxic effects. The interplay between its antioxidant potential and its cytotoxicity will be crucial in determining its therapeutic index and potential applications. Successful validation of these mechanisms will pave the way for more advanced preclinical studies, including in vivo efficacy and safety profiling.

References

-

Tintoll. Hindered Phenol Antioxidant HPAO. [Link]

-

Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. [Link]

-

Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. [Link]

-

Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. [Link]

-

Madeddu, D., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. International Journal of Molecular Sciences. [Link]

-

Penney, E., et al. (1997). Cytotoxicity of a selected series of substituted phenols towards cultured melanoma cells. Toxicology in Vitro. [Link]

-

Ciriminna, R., et al. (2019). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. [Link]

-

Pashirova, T. N., et al. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. International Journal of Molecular Sciences. [Link]

-

Roy, A., et al. (2008). Computational Modeling of Substituent Effects on Phenol Toxicity. The Journal of Physical Chemistry A. [Link]

-

Galvão, M. R. M., & Soto-Blanco, B. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Polymers. [Link]

-

Vorobyev, S. V., et al. (2023). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6342, Acetonitrile. [Link]

-

Kavlock, R. J., et al. (1990). Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. Teratology. [Link]

-

Becerra-Mora, N., et al. (2022). Evaluation of Phytotoxic and Cytotoxic Effects of Prenylated Phenol Derivatives on Tomato Plants (Solanum lycopersicum L.) and Botrytis cinerea B-05 Spores. Molecules. [Link]

-

Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. [Link]

-

El-Zaemey, H., et al. (2014). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Tobacco Control. [Link]

-

Wick, M. M. (1985). Comparative cytotoxicity of phenols in vitro. Biochemical Journal. [Link]

-

Wikipedia. (n.d.). Phenol. [Link]

-

Wang, J., et al. (2025). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. RSC Advances. [Link]

Sources

- 1. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 3. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. partinchem.com [partinchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Acetonitrile | Fisher Scientific [fishersci.com]

- 7. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Latent Agrochemical Potential of Substituted Xylylacetonitriles: A Technical Guide to Synthesis, Bioactivity Screening, and Structure-Activity Relationship Exploration

Foreword: Unveiling the Bioactivity of a Niche Scaffold

For researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical sectors, the exploration of novel chemical scaffolds is the cornerstone of innovation. This technical guide delves into the synthesis, potential biological activities, and structure-activity relationships (SAR) of a lesser-explored class of compounds: substituted xylylacetonitriles. While extensive research on this specific family of molecules is not yet prevalent in publicly accessible literature, by examining the bioactivities of structurally related benzyl cyanides and other nitrile-containing compounds, we can construct a compelling hypothesis for their potential as herbicidal, fungicidal, and insecticidal agents. This guide provides a roadmap for the synthesis and systematic evaluation of substituted xylylacetonitriles, empowering research teams to unlock their latent potential.

The Xylylacetonitrile Scaffold: An Introduction

The core structure of xylylacetonitrile, also known as dimethylphenylacetonitrile, consists of a benzene ring substituted with two methyl groups (a xylyl moiety) and a cyanomethyl group (-CH₂CN). The relative positions of the methyl groups (ortho, meta, or para to the acetonitrile substituent) and the potential for further substitutions on the aromatic ring provide a rich chemical space for analog synthesis and SAR studies.

The nitrile functional group is a key feature, known to be present in numerous pharmaceuticals and agrochemicals.[1][2] Its role can range from a pharmacophore that interacts with biological targets to a versatile synthetic handle for further chemical modifications. The lipophilic nature of the xylyl group suggests good potential for membrane permeability, a crucial attribute for bioactive compounds.

Synthesis of Substituted Xylylacetonitriles: A Practical Approach

A robust and versatile method for the synthesis of substituted xylylacetonitriles is the cyanation of the corresponding substituted xylyl halides. This reaction, a variation of the Kolbe nitrile synthesis, provides a direct route to the target scaffold.[3]

General Synthetic Protocol: Cyanation of Substituted Xylyl Chlorides

This protocol outlines a general procedure for the synthesis of a substituted xylylacetonitrile from the corresponding xylyl chloride.

Diagram of the General Synthetic Workflow

A general workflow for the synthesis of substituted xylylacetonitriles.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted xylyl chloride (1.0 eq).

-

Addition of Reagents: Add sodium cyanide (1.1 - 1.5 eq) and a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial in some cases to improve reaction rates.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the specific substrate and solvent used.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality in Experimental Choices:

-

Solvent Selection: Polar aprotic solvents like DMSO and DMF are chosen for their ability to dissolve both the organic substrate and the inorganic cyanide salt, facilitating the reaction.

-

Temperature Control: Heating is necessary to overcome the activation energy of the reaction, but excessive temperatures should be avoided to minimize side reactions and decomposition.

-

Use of a Phase-Transfer Catalyst: In cases where the solubility of the cyanide salt in the organic phase is low, a phase-transfer catalyst can shuttle the cyanide ions from the solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.

Biological Activity Screening: A Tri-Pronged Approach

Given the known activities of structurally similar benzyl cyanides, a logical starting point for evaluating substituted xylylacetonitriles is to screen for herbicidal, fungicidal, and insecticidal properties.

Herbicidal Activity Screening

Protocol for Pre- and Post-Emergence Herbicidal Bioassay:

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO) and then dilute to the desired concentrations with water containing a surfactant.

-

Plant Species: Use a selection of both monocotyledonous (e.g., barnyardgrass, crabgrass) and dicotyledonous (e.g., velvetleaf, morning glory) weed species.

-

Pre-emergence Assay:

-

Sow seeds of the test plant species in pots filled with soil.

-

Apply the test solutions evenly to the soil surface.

-

Place the pots in a greenhouse and water regularly.

-

After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of germination inhibition and plant injury compared to a solvent-treated control.

-

-

Post-emergence Assay:

-

Grow the test plant species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

-

Spray the test solutions evenly over the foliage of the plants.

-

Return the pots to the greenhouse.

-

After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of plant injury (e.g., chlorosis, necrosis, growth inhibition) compared to a solvent-treated control.

-

Fungicidal Activity Screening

Protocol for In Vitro Antifungal Bioassay (Mycelial Growth Inhibition):

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent and add them to a molten potato dextrose agar (PDA) medium to achieve the desired final concentrations.

-

Fungal Species: Use a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).

-

Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of the agar plates containing the test compounds.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25 °C) in the dark.

-

Assessment: After a set period, when the mycelial growth in the control plate has reached a certain diameter, measure the diameter of the fungal colony on the treated plates. Calculate the percentage of mycelial growth inhibition relative to the solvent-treated control. The minimum inhibitory concentration (MIC) can then be determined.[4]

Insecticidal Activity Screening

Protocol for Insecticidal Bioassay (Leaf-Dip Method):

-

Compound Preparation: Prepare serial dilutions of the test compounds in water containing a surfactant.

-

Insect Species: Use a relevant insect pest, such as the diamondback moth (Plutella xylostella) or aphids (Aphis spp.).

-

Application: Dip leaves of a suitable host plant (e.g., cabbage for P. xylostella) into the test solutions for a few seconds and allow them to air dry.

-

Exposure: Place the treated leaves in a petri dish or a suitable container and introduce a known number of insect larvae or adults.

-

Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod).

-

Assessment: After a specified time (e.g., 24, 48, and 72 hours), record the number of dead insects. Calculate the mortality percentage and determine the lethal concentration (LC₅₀) values.[5]

Structure-Activity Relationship (SAR) and Mechanistic Insights

Hypothesized SAR for Substituted Xylylacetonitriles:

| Position of Substitution on Xylyl Ring | Nature of Substituent | Hypothesized Impact on Activity | Rationale |

| Ortho, Meta, Para | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Potentially increased activity | May enhance binding to target sites through electronic interactions. |

| Ortho, Meta, Para | Electron-donating groups (e.g., -OCH₃, -CH₃) | Variable effects | Could influence metabolic stability and steric interactions with the target. |

| Ortho | Bulky substituents | Potentially decreased activity | May cause steric hindrance, preventing optimal binding to the target. |

Potential Mechanisms of Action:

The nitrile group in bioactive molecules can act as a key interacting moiety. In some instances, it can form hydrogen bonds with amino acid residues in the active site of an enzyme. In other cases, it can act as a bioisostere for other functional groups. For herbicidal action, potential targets could include enzymes in amino acid biosynthesis or pigment synthesis pathways. For fungicidal activity, targets might involve enzymes in the ergosterol biosynthesis pathway or cell wall synthesis. For insecticidal activity, nitrile-containing compounds have been shown to target the nervous system.

Logical Relationship Diagram for SAR Exploration

A logical workflow for the exploration of structure-activity relationships.

Future Perspectives and Conclusion

The exploration of substituted xylylacetonitriles represents a promising, yet underexplored, avenue in the quest for novel bioactive compounds. This technical guide provides a foundational framework for initiating a research program in this area. By systematically synthesizing a library of analogs and screening them for a range of biological activities, there is a significant opportunity to identify novel lead compounds for the development of next-generation agrochemicals. The key to success will be a meticulous and data-driven approach to SAR exploration, which will ultimately guide the optimization of potency, selectivity, and safety profiles. The journey from a niche scaffold to a commercial product is long, but the potential rewards of uncovering a new class of bioactive molecules are immense.

References

-

(2023). Insecticidal efficacy and structure activity relationship study of some synthesized cyano benzylidene and bisbenzylidene derivatives against Aphis nerii. ResearchGate. [Link]

-

(2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

- (2023). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.

-

(2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi. [Link]

-

(2023). Bioassay Techniques in Entomological Research. ResearchGate. [Link]

-

(2024). Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning. ACS Omega. [Link]

-

Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]

- (2016). Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.

-

(n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. [Link]

-

(2022). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. Royal Society of Chemistry. [Link]

-

(2023). Isolation and Identification of Herbicidal Active Compounds from Brassica oleracea L. and Exploration of the Binding Sites of Brassicanate A Sulfoxide. Molecules. [Link]

- (2005). Nitrile compound and its use in pest control.

-

(2023). Bioassay Techniques in Entomological Research. SciSpace. [Link]

-

(2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi. [Link]

- (n.d.). Screening for Natural Product Herbicides. Weed Science Society of America.

-

(2021). Benzyl cyanide. Sciencemadness Wiki. [Link]

-

(2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. [Link]

-

(2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing. [Link]

- (1977). Preparation of benzyl cyanides.

-

(1977). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses. [Link]

- (2013). Synthesis method of diphenylacetonitrile.

-

(2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. International Journal of Molecular Sciences. [Link]

-

(2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile, a sterically hindered phenolic compound. While direct experimental data for this specific molecule is sparse, this document establishes a robust predictive framework based on its structural attributes and the fundamental principles of chemical solubility. We delve into the influence of its key functional groups—a hindered hydroxyl, a polar nitrile, and bulky nonpolar moieties—on its behavior in a range of organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical foundation and practical methodologies for solubility determination and solvent selection.

Introduction

This compound is a complex organic molecule characterized by a sterically hindered phenolic group. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as antioxidants or synthetic intermediates.[1][2] The solubility of a compound is a critical physicochemical property that governs its utility in nearly every application, from reaction kinetics in a synthesis flask to bioavailability in a physiological system. Understanding and predicting how this molecule interacts with various organic solvents is paramount for designing efficient purification processes (like recrystallization), formulating products, and conducting biological assays.[3]

This guide will first deconstruct the molecule to analyze its constituent parts and predict its solubility based on the principle of "like dissolves like."[4] Following this theoretical analysis, a detailed, field-proven experimental protocol for accurately determining solubility via the shake-flask method is presented.[5][6] Finally, we will synthesize this information to provide a predictive data summary and discuss the implications for practical applications.

Theoretical Framework for Predicting Solubility

The solubility of this compound is a direct consequence of the interplay between its various functional groups and the properties of the solvent.

Molecular Structure Analysis

The molecule can be dissected into three key regions that dictate its solubility profile:

-

The Polar/Hydrogen-Bonding Region:

-

Phenolic Hydroxyl (-OH) group: This group is capable of acting as a hydrogen bond donor. This confers an affinity for polar, protic solvents like alcohols (e.g., ethanol, methanol).

-

Nitrile (-C≡N) group: The nitrile group is highly polar and can act as a hydrogen bond acceptor.[7] This contributes to solubility in polar aprotic solvents (e.g., acetone, acetonitrile).

-

-

The Nonpolar/Lipophilic Region:

-

Aromatic Ring (Xylyl): The benzene ring is inherently nonpolar and hydrophobic.

-

tert-Butyl Group (-C(CH₃)₃): This is a large, bulky, and highly lipophilic group that significantly increases the nonpolar character of the molecule.[8]

-

Methyl Groups (-CH₃): The two methyl groups on the xylyl ring further contribute to the molecule's nonpolar nature.

-

The overall solubility is a balance between these competing characteristics. The large nonpolar surface area suggests that the molecule will generally favor solvents of low to moderate polarity over highly polar solvents like water. The steric hindrance around the hydroxyl group, provided by the adjacent methyl and tert-butyl groups, may also slightly diminish the efficacy of hydrogen bonding with some solvents.[1]

Hansen Solubility Parameters (HSP) as a Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[9][10] This model posits that the total cohesive energy of a substance can be divided into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.[9]

The core principle of HSP is that substances with similar (δd, δp, δh) parameters are likely to be miscible.[10] By estimating the HSP values for this compound and comparing them to the known HSP of various solvents, a solubility profile can be predicted. Solvents with a smaller "distance" to the compound in "Hansen space" are more likely to be effective.[9] While precise HSP calculation for a novel compound requires specialized software or extensive experimentation, the structural analysis above allows for a qualitative prediction.[11][12] The molecule's significant nonpolar character (high δd), moderate polarity (moderate δp), and hydrogen bonding ability (moderate δh) suggest good solubility in solvents like THF, acetone, or ethyl acetate, which have a balanced HSP profile.

dot graph Logical_Solubility_Framework { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Central Node substance [label="4-tert-Butyl-3-hydroxy-\n2,6-xylylacetonitrile", fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"];

// Functional Groups phenol [label="Phenolic -OH\n(H-bond Donor)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; nitrile [label="Nitrile -C≡N\n(Polar, H-bond Acceptor)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; nonpolar [label="Aromatic Ring\ntert-Butyl, Methyls\n(Nonpolar/Lipophilic)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-3!"];

// Edges from Substance to Functional Groups substance -- phenol [label=" imparts affinity for..."]; substance -- nitrile [label=" imparts affinity for..."]; substance -- nonpolar [label=" imparts affinity for..."];

// Solvent Classes protic [label="Polar Protic Solvents\n(e.g., Ethanol, Methanol)", fillcolor="#F1F3F4", fontcolor="#202124", pos="-5,0!"]; aprotic [label="Polar Aprotic Solvents\n(e.g., Acetone, THF, Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124", pos="5,0!"]; nonpolar_solv [label="Nonpolar Solvents\n(e.g., Toluene, Hexane)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-5!"];

// Edges from Functional Groups to Solvent Classes phenol -- protic [label="Strong Interaction"]; nitrile -- aprotic [label="Strong Interaction"]; nonpolar -- nonpolar_solv [label="Strong Interaction"]; nonpolar -- aprotic [label="Moderate Interaction"]; } Caption: Relationship between molecular structure and solvent affinity.

Experimental Determination of Solubility

To move from prediction to quantification, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is a widely accepted standard for determining the solubility of solid compounds.[5][6][13]

Principle

An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient duration to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is measured.

Detailed Protocol: Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into several glass vials. The key is to ensure undissolved solid remains at the end of the experiment.

-